1-Bromo-3-chloro-4-methoxy-5-(trifluoromethyl)benzene
Overview
Description
1-Bromo-3-chloro-4-methoxy-5-(trifluoromethyl)benzene is a chemical compound with the CAS Number: 1809161-58-7 . It has a molecular weight of 289.48 . The IUPAC name for this compound is 5-bromo-1-chloro-2-methoxy-3-(trifluoromethyl)benzene .
Molecular Structure Analysis
The InChI code for this compound is 1S/C8H5BrClF3O/c1-14-7-5(8(11,12)13)2-4(9)3-6(7)10/h2-3H,1H3 . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a 3D model of the molecule.Physical and Chemical Properties Analysis
This compound is a liquid at room temperature . The compound should be stored at a temperature between 2-8°C .Scientific Research Applications
Site Selectivity in Halobenzotrifluorides
- In a study by Mongin, Desponds, and Schlosser (1996), chloro(trifluoromethyl)benzenes and bromo(trifluoromethyl)benzenes, including 1-bromo-3-chloro-4-methoxy-5-(trifluoromethyl)benzene, underwent specific deprotonation adjacent to a single halogen substituent when treated with certain reagents. This demonstrated the potential for controlling regioselectivity in chemical reactions involving these compounds (Mongin, Desponds, & Schlosser, 1996).
Steric Effects in Metalation
- Schlosser et al. (2006) explored the impact of steric hindrance on the metalation of various bromo(trifluoromethyl)benzenes. They found that the presence of a methoxy group at the peri-position impeded the deprotonation of bromo(trifluoromethyl)quinolines, suggesting that the methoxy group in this compound can influence its reactivity (Schlosser et al., 2006).
Role in Organometallic Synthesis
- Porwisiak and Schlosser (1996) identified 1-bromo-3,5-bis(trifluoromethyl)benzene, a related compound, as a versatile material for organometallic synthesis. It was used to create synthetically useful reactions via various intermediates, indicating the potential utility of similar compounds in organometallic chemistry (Porwisiak & Schlosser, 1996).
Safety and Hazards
The compound is labeled with the GHS07 pictogram . The hazard statements associated with this compound are H315, H319, and H335 . These indicate that the compound can cause skin irritation (H315), eye irritation (H319), and may cause respiratory irritation (H335). The precautionary statements are P261, P305, P351, and P338 , which provide guidance on how to handle the compound safely.
Properties
IUPAC Name |
5-bromo-1-chloro-2-methoxy-3-(trifluoromethyl)benzene | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5BrClF3O/c1-14-7-5(8(11,12)13)2-4(9)3-6(7)10/h2-3H,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UDTMGKANNIRNIY-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1Cl)Br)C(F)(F)F | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5BrClF3O | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.47 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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